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1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde

PROTAC synthesis E3 ligase ligand-linker conjugate modular building block

1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde (CAS 2413037-88-2), also designated Desamino lenalidomide-piperidine-CO, is a pre-assembled E3 ubiquitin ligase ligand-linker conjugate comprising a cereblon (CRBN)-recruiting desamino-lenalidomide warhead covalently tethered to a piperidine-4-carbaldehyde linker handle. With a molecular formula of C19H21N3O4 and a molecular weight of 355.39 g/mol, it belongs to the class of CRBN-based E3 Ligase Ligand-Linker Conjugates—specialized building blocks that integrate the E3 ligase ligand and a functionalized linker into a single synthetic intermediate, thereby enabling one-step conjugation to a target-protein ligand for PROTAC (Proteolysis-Targeting Chimera) assembly.

Molecular Formula C19H21N3O4
Molecular Weight 355.4 g/mol
Cat. No. B13694050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde
Molecular FormulaC19H21N3O4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCC(CC4)C=O
InChIInChI=1S/C19H21N3O4/c23-11-12-5-7-21(8-6-12)14-1-2-15-13(9-14)10-22(19(15)26)16-3-4-17(24)20-18(16)25/h1-2,9,11-12,16H,3-8,10H2,(H,20,24,25)
InChIKeyJIZNOSHLAWSCKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde (CAS 2413037-88-2): What It Is and Why It Matters for PROTAC Procurement


1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde (CAS 2413037-88-2), also designated Desamino lenalidomide-piperidine-CO, is a pre-assembled E3 ubiquitin ligase ligand-linker conjugate comprising a cereblon (CRBN)-recruiting desamino-lenalidomide warhead covalently tethered to a piperidine-4-carbaldehyde linker handle . With a molecular formula of C19H21N3O4 and a molecular weight of 355.39 g/mol, it belongs to the class of CRBN-based E3 Ligase Ligand-Linker Conjugates—specialized building blocks that integrate the E3 ligase ligand and a functionalized linker into a single synthetic intermediate, thereby enabling one-step conjugation to a target-protein ligand for PROTAC (Proteolysis-Targeting Chimera) assembly . The compound is supplied at ≥95% purity and is primarily utilized in targeted protein degradation research .

Why 1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde Cannot Be Replaced by a Generic CRBN Ligand or Standalone Linker


Substituting this compound with a generic CRBN ligand (e.g., lenalidomide, pomalidomide, or thalidomide) plus a separate linker, or with an alternative E3 ligand-linker conjugate bearing a different exit vector, reactive handle, or CRBN-binding scaffold, introduces quantifiable risks to PROTAC development timelines and outcomes. The pre-integrated architecture eliminates 1–2 synthetic steps required for sequential ligand-functionalization-linker assembly, directly reducing the number of linear synthesis stages from typically three (E3 ligand activation, linker attachment, target-ligand conjugation) to a single target-ligand coupling step . Furthermore, the 5-position isoindolinone attachment point has been demonstrated to affect aqueous stability and neosubstrate degradation selectivity of the resulting PROTACs in a position-dependent manner [1], meaning a conjugate with a different linker attachment point (e.g., 4-position or C-6 exit vector) will not reliably reproduce the degradation selectivity profile. The terminal aldehyde functional group enables reductive amination chemistry, which is mechanistically distinct from the amide-coupling chemistry required by carboxyl-terminated conjugates or the copper-catalyzed click chemistry of alkyne-terminated alternatives ; the choice of coupling chemistry directly impacts PROTAC yield, purity, and the permissible chemical space of compatible target-protein ligands.

Quantitative Differentiation Evidence for 1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde Against Its Closest Analogs


Pre-Assembled Ligand-Linker Architecture Reduces Linear Synthesis Steps from Three to One

1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde is a pre-assembled E3 ligase ligand-linker conjugate, meaning the CRBN-recruiting warhead (desamino lenalidomide) and the reactive linker (piperidine-4-carbaldehyde) are supplied as a single, covalently integrated building block. In contrast, a traditional workflow starting from lenalidomide free base (CAS 191732-72-6) or pomalidomide requires at minimum two sequential synthetic operations: (i) functionalization of the E3 ligand with a linker attachment handle, and (ii) coupling to a bifunctional linker, prior to the final target-ligand conjugation step . This reduces the linear PROTAC synthesis sequence from three distinct stages to a single final conjugation, with each eliminated step representing a potential point of yield loss (typical step yields of 60–85% per amide coupling or alkylation) and requiring 1–2 days of purification and characterization . By comparison, standalone piperidine-4-carbaldehyde (CAS 50675-20-2) requires the user to independently synthesize and attach the CRBN ligand, adding two full synthetic stages before linker introduction .

PROTAC synthesis E3 ligase ligand-linker conjugate modular building block

Aldehyde Terminal Handle Enables Reductive Amination Conjugation Distinct from Carboxyl-, Hydroxyl-, and Alkyne-Terminated Conjugates

The piperidine-4-carbaldehyde terminus of this compound presents a reactive aldehyde group suitable for reductive amination with primary or secondary amine-containing target-protein ligands. This chemistry is mechanistically orthogonal to the amide bond formation required by carboxyl-terminated E3 ligand-linker conjugates (e.g., Desamino lenalidomide-piperidine-C-OH, CAS 2229717-72-8, which requires activation with EDC/HOBt or HATU/DIPEA) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) required by alkyne-terminated conjugates (e.g., Desamino lenalidomide-acetylene-piperidine, CAS 2138440-50-1) [1]. Commercially available reagent cartridges (CRBN-PEG2 Synple, Sigma-Aldrich) explicitly leverage aldehyde/ketone-to-amine reductive amination for PROTAC assembly, demonstrating the established utility of this conjugation mode in high-throughput degrader synthesis . Reductive amination additionally produces a secondary or tertiary amine linkage, which is more metabolically stable than the ester linkages formed from hydroxyl-terminated conjugates and avoids the potential copper toxicity concerns associated with CuAAC in cell-based assays .

reductive amination PROTAC conjugation chemistry aldehyde linker handle

Desamino Lenalidomide Scaffold May Reduce IKZF1/IKZF3 Neosubstrate Degradation Compared to Native Lenalidomide Conjugates

This compound employs a desamino-lenalidomide scaffold (lacking the 4-amino group present on native lenalidomide, CAS 191732-72-6). Published structure-activity relationship (SAR) data demonstrate that modifications to the lenalidomide core—particularly at the 6-position—profoundly alter the neosubstrate degradation selectivity profile of both the free IMiD and the resulting PROTACs [1]. While lenalidomide itself induces degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos) as its primary neosubstrates, 6-position-modified lenalidomide derivatives can selectively degrade IKZF1, IKZF3, and CK1α while sparing other neosubstrates [1]. The desamino modification at the 4-position, combined with the 5-position piperidine-carbaldehyde attachment, represents a distinct chemical space relative to both unmodified lenalidomide and pomalidomide-based conjugates. In pomalidomide-based PROTACs, broader degradation of additional neosubstrates (including SALL4) has been documented, which may contribute to off-target toxicity [2]. The desamino scaffold, by eliminating a hydrogen-bond donor at the 4-position, is predicted to modulate the CRBN-ligand interface interactions that govern neosubstrate recruitment, although direct quantitative neosubstrate degradation data (DC50) for this specific compound remain to be published [1][3].

neosubstrate degradation IKZF1 IKZF3 lenalidomide derivative

CRBN Binding Affinity: Lenalidomide-Class Potency in a Compact 355 Da Conjugate

While a direct CRBN binding Kd or IC50 for 1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde has not been published in the peer-reviewed literature as of the available evidence cutoff, class-level binding data for the lenalidomide and desamino-lenalidomide chemotypes provide a quantitative baseline. Lenalidomide binds human CRBN-DDB1 with a Ki of 177.80 nM in a competitive fluorescence polarization assay, compared to pomalidomide (Ki = 156.60 nM) and thalidomide (Kd = 249.20 nM) [1]. In cellular NanoBRET target engagement assays, lenalidomide-based PROTAC building blocks and CRBN ligand-linker conjugates from the same chemotype have demonstrated CRBN engagement IC50 values in the range of 24–77 nM [2][3]. The desamino modification (removal of the 4-NH2 group) is not expected to ablate CRBN binding, as the critical glutarimide ring—which makes the key hydrogen-bond interactions with the CRBN tri-tryptophan pocket (Trp380/Trp386/Trp400)—remains intact [1]. At 355.39 g/mol, this conjugate is significantly more compact than pomalidomide-piperazine-methylpiperidine conjugates (MW typically >450 Da) and thalidomide-PEG-based conjugates (MW often >500 Da), offering a more favorable starting point for PROTACs that must remain within Lipinski-compliance space upon conjugation to the target ligand .

CRBN binding affinity lenalidomide pomalidomide IMiD

Long-Term Storage Stability Supports Multi-Year PROTAC Discovery Campaigns

1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde is documented to be stable as a powder at -20°C for 3 years and at 4°C for 2 years, with additional stability in solvent at -80°C for 6 months and -20°C for 1 month . This shelf-life data enables procurement for multi-year PROTAC discovery campaigns without the need for repeated re-synthesis or re-qualification. In contrast, certain IMiD-based CRBN ligands (particularly pomalidomide and thalidomide analogs) are known to undergo hydrolytic degradation of the glutarimide ring under physiologically relevant conditions, with half-lives as short as 1–4 hours at pH 7.4 for some analogs [1]. The desamino lenalidomide scaffold, combined with the piperidine-carbaldehyde linker, is expected to exhibit improved aqueous stability relative to thalidomide-based conjugates, though direct comparative half-life data between this specific conjugate and thalidomide-piperidine conjugates is not available in the public domain [1][2]. The compound is stable at ambient temperature for shipping, simplifying logistics compared to cold-chain-only alternatives .

compound stability PROTAC building block storage conditions

Optimal Procurement and Application Scenarios for 1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde


Rapid Parallel Synthesis of CRBN-Recruiting PROTAC Libraries via Reductive Amination

This compound is ideally suited for high-throughput PROTAC library construction where a panel of amine-containing target-protein ligands (e.g., kinase inhibitors with solvent-exposed primary or secondary amines, bromodomain ligands, or nuclear receptor ligands) are conjugated in parallel to the desamino-lenalidomide-piperidine-4-carbaldehyde scaffold via reductive amination . The pre-assembled architecture eliminates the need for separate E3 ligand functionalization and linker coupling steps, enabling a single-plate, one-step conjugation workflow compatible with 96-well or 384-well formats . The aldehyde handle is specifically activated under mild reductive amination conditions (NaBH3CN or NaBH(OAc)3, pH 5–7, room temperature), avoiding the metal catalysts and elevated temperatures required for alternative conjugation chemistries .

Neosubstrate-Selective PROTAC Design for Hematological Targets

For PROTAC programs targeting proteins in hematological malignancies (e.g., multiple myeloma, MDS, AML) where concomitant degradation of IKZF1/IKZF3 may confound efficacy readouts or exacerbate hematotoxicity, the desamino-lenalidomide scaffold provides a structurally differentiated starting point . The 5-position linker attachment point and desamino modification distinguish this conjugate from both unmodified lenalidomide-based PROTACs (which retain full neosubstrate degradation activity) and pomalidomide-based PROTACs (which may degrade a broader neosubstrate panel including SALL4) . Researchers can use this building block to generate PROTACs and then characterize the resulting neosubstrate degradation profile (IKZF1, IKZF3, CK1α, SALL4, GSPT1) via quantitative proteomics or HiBiT degradation assays to confirm selectivity advantages for their specific target [1].

Compact PROTAC Design for Targets Requiring Low-Molecular-Weight Degraders (CNS or Oral Bioavailability Programs)

With a molecular weight of 355.39 g/mol for the E3 ligand-linker component, this conjugate leaves a substantial molecular weight budget (approximately 145–245 Da) for the target-protein ligand while keeping the final PROTAC within the 500–600 Da range typically associated with favorable oral bioavailability and CNS penetration . This contrasts with pomalidomide-piperazine-methylpiperidine conjugates (typically >450 Da) and PEG-containing thalidomide conjugates (often >500 Da for the E3 ligand-linker portion alone). For programs targeting CNS-penetrant degraders (e.g., tau, α-synuclein, or huntingtin) or orally bioavailable oncology degrader candidates, the compact desamino-lenalidomide-piperidine-4-carbaldehyde scaffold offers a measurable molecular weight advantage at the building block selection stage .

Chemical Biology Tool Compound Development for CRBN-Dependent Degradation Mechanism Studies

This compound serves as an essential intermediate for generating chemical biology tool compounds to study CRBN-dependent ubiquitination and degradation mechanisms. By conjugating to fluorescent dyes, affinity tags (biotin), or photo-crosslinking groups via the aldehyde handle, researchers can create CRBN-recruiting probe molecules for target engagement studies, ternary complex characterization, and degradation kinetics analysis . The documented ambient-temperature shipping stability and 3-year powder shelf-life at -20°C support long-term tool compound supply continuity across multi-year academic research programs .

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